molecular formula C12H14BrNO2 B2881098 8-(4-Bromobenzyl)-2,5-dioxa-8-azaspiro[3.4]octane CAS No. 1556097-34-7

8-(4-Bromobenzyl)-2,5-dioxa-8-azaspiro[3.4]octane

Cat. No.: B2881098
CAS No.: 1556097-34-7
M. Wt: 284.153
InChI Key: OZZJZEQGENLBGP-UHFFFAOYSA-N
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Description

8-(4-Bromobenzyl)-2,5-dioxa-8-azaspiro[34]octane is a spirocyclic compound characterized by a unique structure that includes a bromobenzyl group and a spiro-fused azaspirooctane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-Bromobenzyl)-2,5-dioxa-8-azaspiro[3.4]octane typically involves the annulation of cyclopentane and four-membered rings. One approach includes the use of readily available starting materials and conventional chemical transformations. For instance, the annulation strategy can involve the reaction of 4-bromobenzyl alcohol with azetidinone derivatives under specific conditions to form the desired spirocyclic structure .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

8-(4-Bromobenzyl)-2,5-dioxa-8-azaspiro[3.4]octane undergoes various chemical reactions, including:

    Oxidation: The bromobenzyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to remove the bromine atom, forming a benzyl derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like Oxone for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions include 4-bromobenzaldehyde, 4-bromobenzoic acid, benzyl derivatives, and various substituted spirocyclic compounds, depending on the specific reaction and reagents used .

Scientific Research Applications

8-(4-Bromobenzyl)-2,5-dioxa-8-azaspiro[3.4]octane has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-(4-Bromobenzyl)-2,5-dioxa-8-azaspiro[3.4]octane involves its interaction with specific molecular targets and pathways. The bromobenzyl group can interact with biological macromolecules, leading to various biological effects. The spirocyclic structure provides rigidity and stability, enhancing the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other spirocyclic structures such as spirocyclic oxindoles and azepines. These compounds share the spiro-fused ring system but differ in their substituents and specific ring sizes .

Uniqueness

8-(4-Bromobenzyl)-2,5-dioxa-8-azaspiro[3.4]octane is unique due to the presence of the bromobenzyl group, which imparts distinct chemical reactivity and biological activity. The combination of the spirocyclic structure with the bromobenzyl group makes this compound particularly interesting for various applications .

Properties

IUPAC Name

8-[(4-bromophenyl)methyl]-2,5-dioxa-8-azaspiro[3.4]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO2/c13-11-3-1-10(2-4-11)7-14-5-6-16-12(14)8-15-9-12/h1-4H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZZJZEQGENLBGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(N1CC3=CC=C(C=C3)Br)COC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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